2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid
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Overview
Description
2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid is a chemical compound with the molecular formula C₉H₁₄F₃NO₃ and a molecular weight of 241.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group, an oxolane ring, and an amino acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid involves multiple steps. One common synthetic route includes the reaction of 2,2,2-trifluoroethylamine with oxirane to form an intermediate, which is then reacted with methyl bromoacetate under basic conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid include:
2-{Methyl[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}acetic acid: This compound has an additional trifluoromethyl group, which may alter its chemical and biological properties.
2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}propanoic acid: The presence of a propanoic acid moiety instead of an acetic acid moiety can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14F3NO3 |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-[methyl-[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-13(5-7(14)15)8(9(10,11)12)6-3-2-4-16-6/h6,8H,2-5H2,1H3,(H,14,15) |
InChI Key |
RRLYVOKRXDGCMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(C1CCCO1)C(F)(F)F |
Origin of Product |
United States |
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